N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-thienylmethyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea is an organic compound that belongs to the class of ureas
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2-thienylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Types of Reactions:
Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the indene or thienylmethyl moieties.
Substitution: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea can participate in substitution reactions, where functional groups on the indene or thienylmethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles or nucleophiles can be employed depending on the desired substitution reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the indene or thienylmethyl groups.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmacophore.
Medicine: Exploring its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-furylmethyl)urea
- N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-pyridylmethyl)urea
- N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-benzyl)urea
Comparison: N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-thienylmethyl)urea is unique due to the presence of the thienylmethyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(thiophen-2-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(16-10-14-5-2-8-19-14)17-13-7-6-11-3-1-4-12(11)9-13/h2,5-9H,1,3-4,10H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPFYAKZYDELDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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